2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%
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Overview
Description
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%, is a chemical compound used in a variety of scientific applications, including organic synthesis, drug development, and laboratory experiments. This compound is a derivative of benzoic acid and has a molecular weight of 214.5 g/mol. It is a white, crystalline solid with a melting point of 95-96 °C and a boiling point of 186-187 °C. It is soluble in water, ethanol, and methanol, and insoluble in diethyl ether.
Scientific Research Applications
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%, is widely used in scientific research, particularly in the fields of organic synthesis and drug development. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals and other chemicals. In addition, it is used as a reagent in the synthesis of various compounds, such as amino acids and peptides. It is also used in the synthesis of various dyes and other organic compounds.
Mechanism of Action
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%, is believed to act as a catalyst in organic synthesis. It is believed to catalyze the formation of organic compounds by breaking down the carbon-carbon bonds in the molecules, thereby allowing the formation of new molecules. It is also believed to catalyze the formation of new molecules from existing molecules.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%, is not known to have any biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Advantages and Limitations for Lab Experiments
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%, has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time without significant degradation. It is also relatively stable and can be used in a wide range of temperatures and pH levels. However, it is not very soluble in some solvents, such as diethyl ether, and can be difficult to handle in some laboratory experiments.
Future Directions
There are several potential future directions for the use of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%. It could be used as a starting material for the synthesis of various compounds, such as pharmaceuticals and other chemicals. It could also be used in the synthesis of various dyes and other organic compounds. In addition, it could be used in the synthesis of various amino acids and peptides. Finally, it could be used as a catalyst in organic synthesis, allowing the formation of new molecules from existing molecules.
Synthesis Methods
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%, can be synthesized using two methods. The first method involves the reaction of 5-methylbenzoic acid with 2-chloro-5-methoxycarbonylphenylchloride in the presence of a base such as sodium hydroxide. The second method involves the reaction of 5-methylbenzoic acid with 2-chloro-5-methoxycarbonylphenylmagnesium bromide in the presence of a base such as sodium hydroxide.
properties
IUPAC Name |
2-(2-chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-9-3-5-11(13(7-9)15(18)19)12-8-10(16(20)21-2)4-6-14(12)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUQJBHEZRCQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691967 |
Source
|
Record name | 2'-Chloro-5'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-35-4 |
Source
|
Record name | 2'-Chloro-5'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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